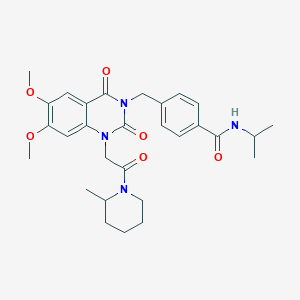![molecular formula C17H14F2N4S B11269034 3-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11269034.png)
3-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-FLUOROPHENYL)-3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE: is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by the presence of fluorophenyl groups and a sulfanyl group attached to the imidazo-triazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROPHENYL)-3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced through nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via thiolation reactions, often using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo-triazole core or the fluorophenyl groups, resulting in the removal of fluorine atoms or the reduction of double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated derivatives and reduced imidazo-triazole cores.
Substitution: Functionalized fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its fluorophenyl groups and imidazo-triazole core make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of interest in pharmaceutical research.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-(4-FLUOROPHENYL)-3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorophenyl groups enhance the compound’s binding affinity, while the imidazo-triazole core provides structural stability. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(4-CHLOROPHENYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE
- 7-(4-BROMOPHENYL)-3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE
Uniqueness
The uniqueness of 7-(4-FLUOROPHENYL)-3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE lies in the presence of fluorine atoms, which impart distinct electronic properties and enhance the compound’s reactivity and binding affinity. Compared to its chloro- and bromo- counterparts, the fluorinated compound may exhibit different biological activities and chemical reactivities, making it a valuable molecule for diverse applications.
Propiedades
Fórmula molecular |
C17H14F2N4S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
7-(4-fluorophenyl)-3-[(3-fluorophenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C17H14F2N4S/c18-13-4-6-15(7-5-13)22-8-9-23-16(22)20-21-17(23)24-11-12-2-1-3-14(19)10-12/h1-7,10H,8-9,11H2 |
Clave InChI |
QBIMXVIMCQIXHU-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=NN=C2SCC3=CC(=CC=C3)F)N1C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268956.png)


![N-(2-chlorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B11268963.png)
![1-benzyl-3-hydroxy-4-phenyl-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11268965.png)
![Ethyl 4-[({3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophen-2-yl}carbonyl)amino]benzoate](/img/structure/B11268981.png)
![N-(2,6-Dimethylphenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide](/img/structure/B11268988.png)
![3-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11268997.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}methanone](/img/structure/B11269008.png)
![ethyl 5-[(4-fluorobenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B11269012.png)
![N-(3-chloro-4-fluorophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B11269015.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B11269023.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11269037.png)
